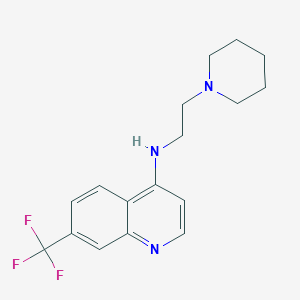

(2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine

Description

(2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine is a synthetic quinoline derivative characterized by a 7-trifluoromethyl-substituted quinoline core and a 2-piperidin-1-yl-ethylamine side chain at the 4-position. The quinoline scaffold is widely exploited in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. The piperidine-ethylamine side chain introduces conformational flexibility and basicity, which may influence pharmacokinetic properties like solubility and membrane permeability.

Properties

CAS No. |

289628-56-4 |

|---|---|

Molecular Formula |

C17H20F3N3 |

Molecular Weight |

323.36 g/mol |

IUPAC Name |

N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C17H20F3N3/c18-17(19,20)13-4-5-14-15(6-7-21-16(14)12-13)22-8-11-23-9-2-1-3-10-23/h4-7,12H,1-3,8-11H2,(H,21,22) |

InChI Key |

FKKXOTPFSJAMSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The quinoline nucleus is typically synthesized via classical methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method provides the quinoline scaffold necessary for further functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 7-position of the quinoline ring is introduced using electrophilic trifluoromethylation reagents. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives. These reagents enable selective substitution on the quinoline ring, enhancing the compound’s lipophilicity and metabolic stability.

Attachment of the Piperidine Ring

The piperidine moiety is introduced via nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halide) on the quinoline core is displaced by a piperidine derivative bearing an ethylamine side chain. This step forms the N-(2-(piperidin-1-yl)ethyl) linkage essential for biological activity.

Introduction of the Amine Group

The amine group on the quinoline core can be introduced through reductive amination or direct amination reactions. Reductive amination involves the reaction of a quinoline aldehyde or ketone intermediate with an amine, followed by reduction to yield the desired amine-substituted quinoline.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Quinoline core synthesis | Skraup synthesis | Aniline, glycerol, sulfuric acid, oxidant | Classical method for quinoline formation |

| Trifluoromethylation | Electrophilic substitution | CF3I, trifluoromethyl sulfonic acid | Selective introduction at 7-position |

| Piperidine attachment | Nucleophilic substitution | Piperidine derivative, halide leaving group | Forms N-(2-piperidin-1-yl)ethyl linkage |

| Amination | Reductive amination | Amine, reducing agent (e.g., NaBH4) | Introduces amine group on quinoline |

Industrial synthesis often optimizes these steps by:

- Using catalysts to improve reaction rates and selectivity.

- Employing aprotic solvents such as tetrahydrofuran or diethyl ether to enhance yields.

- Applying purification methods like recrystallization or chromatography to achieve high purity.

A related patent (EP 3666757 A1) describes the preparation of piperidin-4-one intermediates via reduction of tetrahydropyridin-4-ylidene ammonium salts using hydrogenation agents such as lithium aluminium hydride in aprotic solvents. This approach allows for selective substitution on the piperidine ring, which can be adapted for synthesizing piperidine-containing compounds like the target molecule.

Studies have shown that the presence of the trifluoromethyl group significantly enhances the compound’s biological activity by increasing lipophilicity and membrane permeability. The piperidine ring contributes to binding affinity through hydrogen bonding and ionic interactions.

| Property | Value |

|---|---|

| CAS Number | 289628-56-4 |

| Molecular Formula | C17H20F3N3 |

| Molecular Weight | 323.36 g/mol |

| IUPAC Name | N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |

The preparation of (2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine involves:

- Synthesizing the quinoline core via classical condensation methods.

- Introducing the trifluoromethyl group through electrophilic trifluoromethylation.

- Attaching the piperidine ring via nucleophilic substitution.

- Incorporating the amine group by reductive amination.

Optimization of these steps, including the use of selective reducing agents and aprotic solvents, improves yield and purity. The synthetic strategies are supported by patent literature and research studies highlighting the compound’s medicinal relevance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that compounds related to (2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine exhibit significant antimicrobial properties. For instance, derivatives with a trifluoromethyl group at the seventh position of the quinoline core have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, compounds were synthesized and screened for their antibacterial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

1.2 Antifungal Activity

In addition to antibacterial properties, these compounds also demonstrate antifungal activity. The studies revealed that certain derivatives effectively inhibited fungal strains such as Candida albicans and Penicillium chrysogenum. The presence of specific functional groups significantly enhanced the antimicrobial efficacy of these compounds .

Pharmacological Insights

2.1 Mechanism of Action

The mechanism by which this compound and its derivatives exert their effects involves interaction with microbial cell structures and metabolic pathways. The trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies indicate that modifications at specific positions on the quinoline ring can lead to enhanced biological activity. For example, introducing electron-withdrawing groups has been associated with increased antibacterial potency .

Case Studies

| Study | Compound | Activity | MIC (µg/mL) | Target Microorganism |

|---|---|---|---|---|

| Study 1 | 6d | Antibacterial | 6.25 | Mycobacterium smegmatis |

| Study 2 | 9c | Antibacterial | 12 | Pseudomonas aeruginosa |

| Study 3 | 7a | Antifungal | 25 | Candida albicans |

These case studies highlight the potential of this compound derivatives in combating microbial infections.

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring and amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of quinoline derivatives is highly dependent on substituents and side-chain modifications. Below is a comparative analysis of key analogues:

Key Observations:

Trifluoromethyl Group: The 7-CF₃ substitution is a common feature in potent derivatives. Its electron-withdrawing nature likely enhances target binding and metabolic resistance compared to non-CF₃ quinolines (e.g., chloroquine) .

Side-Chain Modifications: Piperidine vs. Piperazine: The target compound’s piperidine-ethylamine side chain differs from the piperazine-propyl group in . Quinolin-3-amine Side Chain: The analogue in replaces the piperidine group with a second quinoline ring, demonstrating that bulkier substituents can enhance anticancer activity but may reduce solubility .

Fluoro Substituents : The 6-fluoro substituent in introduces steric and electronic effects, though its impact on activity remains unclear without direct data .

Physicochemical and Pharmacokinetic Properties

- Solubility: The piperidine-ethylamine side chain may improve aqueous solubility compared to bulkier quinolin-3-amine derivatives, as seen in .

- Electron Transfer Effects: Amino and CF₃ groups can induce intramolecular charge transfer (ICT), altering absorption and emission profiles (as demonstrated in amino-substituted anthraquinones in ). This property could be leveraged in fluorescence-based cellular uptake studies .

Methodological Considerations for Compound Comparison

- Similarity Metrics: Structural similarity is often assessed using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . The target compound shares a high similarity score with and analogues due to the 7-CF₃-quinoline core.

- Activity Cliffs: Minor structural changes (e.g., piperidine vs. piperazine) may lead to significant activity differences, emphasizing the need for empirical validation despite computational predictions .

Biological Activity

Overview

The compound N-(2-(Piperidin-1-yl)ethyl)-7-(trifluoromethyl)quinolin-4-amine, commonly referred to as (2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine, is a synthetic organic molecule belonging to the quinoline derivative class. This compound exhibits significant potential in medicinal chemistry, particularly for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

The molecular structure of this compound includes a piperidine ring, a trifluoromethyl group, and an amine group attached to a quinoline core. The chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 289628-56-4 |

| Molecular Formula | C17H20F3N3 |

| Molecular Weight | 323.36 g/mol |

| IUPAC Name | N-(2-piperidin-1-ylethyl)-7-(trifluoromethyl)quinolin-4-amine |

| InChI Key | FKKXOTPFSJAMSQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes. The piperidine ring and amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to various biological effects.

Anti-Cancer Activity

Research indicates that quinoline derivatives, including this compound, show promising anti-cancer properties. A study highlighted that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, compounds derived from quinoline have been reported to inhibit the growth of leukemia cell lines with a GI50 value as low as 10 nM .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been documented. It is believed that the interaction between the piperidine moiety and certain inflammatory mediators can lead to reduced inflammation in cellular models.

Antimicrobial Effects

Quinoline derivatives have been recognized for their antimicrobial activities. The presence of the trifluoromethyl group is thought to enhance the compound's efficacy against bacterial strains by disrupting bacterial cell membranes.

Case Studies

-

Case Study on Anti-Cancer Activity :

A series of analogs based on quinoline derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. One notable compound exhibited an IC50 value of 700 nM against 17β-HSD Type 3 biological assay, indicating strong anti-cancer potential . -

Study on Inflammatory Response :

In vitro studies demonstrated that compounds similar to this compound effectively inhibited TNF-alpha production in macrophages, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (2-Piperidin-1-yl-ethyl)-(7-trifluoromethyl-quinolin-4-yl)-amine, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 7-trifluoromethyl-4-chloroquinoline with 2-piperidin-1-yl-ethylamine under reflux in anhydrous DMF, using a base like KCO to deprotonate the amine .

- Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: DCM/MeOH 95:5).

- Optimization: Microwave-assisted synthesis at 100°C for 2 hours improves yield (85–90%) compared to traditional reflux (60–70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- HPLC: C18 column, mobile phase (acetonitrile/0.1% TFA in HO), UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- NMR: H and C NMR to confirm substitution patterns (e.g., trifluoromethyl at C7, piperidine ring integration).

- HRMS: Exact mass matching (e.g., [M+H] calculated for CHFN: 348.1692) .

Q. What stability studies are recommended for long-term storage of this compound?

Methodological Answer: Conduct accelerated stability testing:

- Conditions: 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analysis: Monitor degradation via HPLC. Store lyophilized powder under argon at -20°C to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Methodological Answer: Adopt a split-plot design for in vitro/in vivo studies:

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate studies across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Meta-Analysis: Pool data from multiple studies to identify trends. Use statistical tools (e.g., random-effects model) to account for heterogeneity .

- Target Validation: Employ CRISPR knockout models to confirm putative targets (e.g., kinase inhibition assays) .

Q. What methodologies are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Follow the INCHEMBIOL framework :

- Phase 1: Determine logP (octanol-water partition coefficient) to predict bioaccumulation.

- Phase 2: Aquatic toxicity testing (e.g., Daphnia magna LC) under OECD Guideline 202.

- Phase 3: Soil mobility studies using column chromatography to simulate leaching .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

Computational & AI-Driven Approaches

Q. How can machine learning enhance the development of analogs with improved pharmacokinetics?

Methodological Answer:

- Virtual Libraries: Generate analogs using generative adversarial networks (GANs) focused on trifluoromethyl-quinoline scaffolds .

- ADMET Prediction: Train models on datasets like ChEMBL to predict absorption, CYP450 inhibition, and hERG liability .

- Validation: Synthesize top candidates (e.g., 10 compounds) for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.